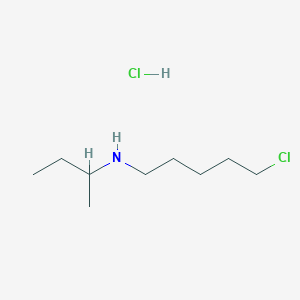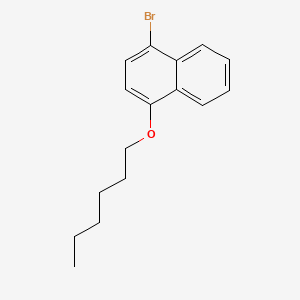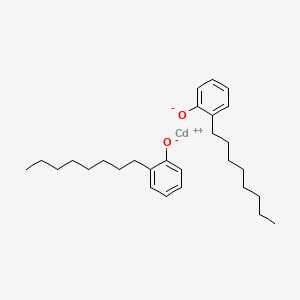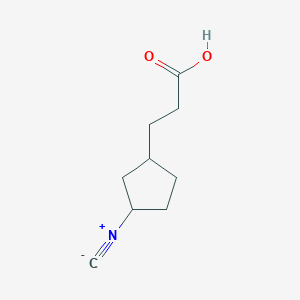
2,2,6,6-Tetramethylpiperidin-4-yl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,6,6-Tetramethylpiperidin-4-yl isocyanate is an organic compound with the molecular formula C10H18N2O. It is a derivative of piperidine, characterized by the presence of four methyl groups attached to the piperidine ring and an isocyanate functional group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylpiperidin-4-yl isocyanate typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of the Intermediate: 2,2,6,6-Tetramethylpiperidine is reacted with phosgene to form the corresponding chloroformate intermediate.
Isocyanate Formation: The chloroformate intermediate is then treated with a base, such as triethylamine, to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also implemented to handle the toxic and reactive nature of phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,6,6-Tetramethylpiperidin-4-yl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: Can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: Can be used in the synthesis of polyurethanes by reacting with polyols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water.
Bases: Triethylamine, pyridine.
Solvents: Dichloromethane, toluene.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by the reaction with polyols.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-Tetramethylpiperidin-4-yl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-yl isocyanate involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic sites on other molecules, leading to the formation of stable covalent bonds. This reactivity is exploited in various chemical processes, including the synthesis of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to 2,2,6,6-Tetramethylpiperidin-4-yl isocyanate, used as a hindered base in organic synthesis.
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A stable free radical used as an oxidizing agent and in polymer chemistry.
N,N-Diisopropylethylamine (DIPEA): Another hindered base used in organic synthesis.
Uniqueness
This compound is unique due to its combination of steric hindrance from the tetramethylpiperidine moiety and the high reactivity of the isocyanate group. This makes it a valuable reagent in the synthesis of complex molecules and polymers, offering advantages in terms of selectivity and efficiency.
Eigenschaften
CAS-Nummer |
84712-82-3 |
|---|---|
Molekularformel |
C10H18N2O |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
4-isocyanato-2,2,6,6-tetramethylpiperidine |
InChI |
InChI=1S/C10H18N2O/c1-9(2)5-8(11-7-13)6-10(3,4)12-9/h8,12H,5-6H2,1-4H3 |
InChI-Schlüssel |
DURXSPOWVBWKMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)N=C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


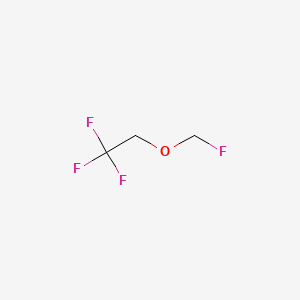
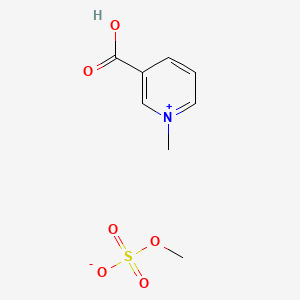

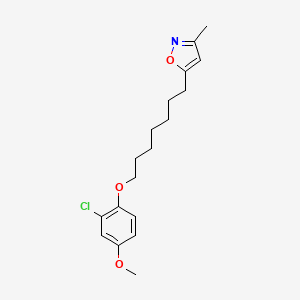


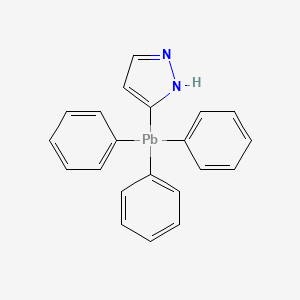

![[3-[[4-[[4-[Hydroxy-[(1-methylpyridin-1-ium-3-yl)amino]methylidene]cyclohexa-2,5-dien-1-ylidene]carbamoyl]benzoyl]amino]phenyl]-(1-methylpyridin-4-ylidene)azanium](/img/structure/B12650363.png)
